Sirt1/2-IN-4

Cancer Biology Apoptosis Epigenetics

Sirt1/2-IN-4 (designated compound PS3) is a synthetic triple inhibitor of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. Its primary biochemical function is the complete blockade of p53 deacetylation, which stabilizes the tumor suppressor protein and restores its transcriptional activity, thereby inducing apoptosis in cancer cell lines.

Molecular Formula C21H20N4O3S2
Molecular Weight 440.5 g/mol
Cat. No. B12394494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt1/2-IN-4
Molecular FormulaC21H20N4O3S2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C
InChIInChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24)
InChIKeyCNBCIGYQUBSQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirt1/2-IN-4 Triple Sirtuin Inhibitor: Core Biochemical and Pharmacological Baseline Data for Procurement


Sirt1/2-IN-4 (designated compound PS3) is a synthetic triple inhibitor of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. Its primary biochemical function is the complete blockade of p53 deacetylation, which stabilizes the tumor suppressor protein and restores its transcriptional activity, thereby inducing apoptosis in cancer cell lines [1]. The compound exhibits a graded selectivity profile, with IC50 values of 1.2 μM against SIRT1, 1.9 μM against SIRT2, and 18.6 μM against SIRT3 [1]. This profile distinguishes it from highly selective SIRT1 inhibitors (e.g., EX-527) and SIRT1/2 dual inhibitors (e.g., Sirt1/2-IN-2) that lack SIRT3 activity. The compound has been characterized for its cytotoxic effects in a panel of human leukemia cell lines (MV4-11, MOLM-13, THP1, Jurkat) and is supplied as a solid with established solubility of 10 mM in DMSO and stability guidelines for laboratory handling [2].

Why Simple Substitution of Sirt1/2-IN-4 with Other Sirtuin Modulators Fails: A Data-Driven Rationale


Sirtuin inhibitors are not functionally interchangeable due to significant divergence in isoform selectivity profiles and consequent biological outcomes. For instance, selective SIRT1 inhibition with EX-527 (IC50 = 38 nM) leaves SIRT2 activity largely intact (IC50 = 19.6 μM) and SIRT3 activity unaffected (IC50 = 48.7 μM), resulting in incomplete p53 stabilization [1]. Conversely, Sirt1/2-IN-4's concurrent inhibition of SIRT1 (1.2 μM), SIRT2 (1.9 μM), and SIRT3 (18.6 μM) enables complete blockade of p53 deacetylation, a prerequisite for maximal apoptotic induction in certain cancer models [2]. Furthermore, the potency of Sirt1/2-IN-4 in cytotoxicity assays (IC50 = 6.5 μM in MV4-11 cells) is markedly superior to the closely related analog Sirt1/2-IN-2 (IC50 = 13 μM in the same cell line) [2][3]. Substitution with a less potent or differently selective inhibitor would therefore fail to replicate the experimental outcomes documented for this specific compound, potentially invalidating comparative studies and wasting research resources.

Quantitative Differentiation Guide: Evidence for Prioritizing Sirt1/2-IN-4 Over Analogues


Triple Inhibition Profile Enables Complete p53 Deacetylation Blockade vs. Selective SIRT1 Inhibition

Sirt1/2-IN-4 (compound PS3) achieves complete blockade of p53 deacetylation by simultaneously inhibiting SIRT1, SIRT2, and SIRT3. In contrast, the selective SIRT1 inhibitor EX-527 (Selisistat) fails to fully suppress p53 deacetylation due to residual SIRT2 activity. Sirt1/2-IN-4 exhibits IC50 values of 1.2 μM for SIRT1, 1.9 μM for SIRT2, and 18.6 μM for SIRT3, whereas EX-527 shows high potency for SIRT1 (IC50 = 38 nM) but substantially weaker inhibition of SIRT2 (IC50 = 19.6 μM) and SIRT3 (IC50 = 48.7 μM) [1][2]. The functional consequence is that Sirt1/2-IN-4 completely blocks p53 deacetylation, while EX-527 does not, as the deacetylation of p53 is redundantly mediated by both SIRT1 and SIRT2 [3].

Cancer Biology Apoptosis Epigenetics p53 Signaling

Superior Cytotoxic Potency in Leukemia Cell Lines Relative to Analog Sirt1/2-IN-2

In head-to-head comparative studies, Sirt1/2-IN-4 (PS3) demonstrates consistently lower IC50 values for cytotoxicity across a panel of human leukemia cell lines compared to the analog Sirt1/2-IN-2 (hsa55). For example, in MV4-11 acute myeloid leukemia cells, Sirt1/2-IN-4 exhibits an IC50 of 6.5 μM, while Sirt1/2-IN-2 shows an IC50 of 13 μM—a 2-fold difference [1][2]. Similarly, in MOLM-13 cells, the IC50 values are 9.2 μM vs. 11.5 μM; in THP1 cells, 27.2 μM vs. 34.4 μM; and in Jurkat cells, 17.4 μM vs. 27.5 μM [1][2]. Both compounds were tested under identical conditions (5 μM; 48 h) [1][2].

Leukemia Cancer Therapeutics Cytotoxicity Apoptosis

SIRT3 Co-Inhibition: A Distinguishing Feature from SIRT1/2 Dual Inhibitors

Sirt1/2-IN-4 uniquely inhibits SIRT3 (IC50 = 18.6 μM) in addition to SIRT1 and SIRT2, a feature absent in SIRT1/2 dual inhibitors like Sirt1/2-IN-2, which lacks reported SIRT3 activity [1]. SIRT3 is a mitochondrial deacetylase implicated in metabolic reprogramming and oxidative stress responses in cancer cells [2]. While the SIRT3 inhibition potency is lower than for SIRT1/2, this triple-target profile may confer distinct biological effects in cellular contexts where mitochondrial function is critical. The availability of a compound with defined SIRT3 activity enables studies that require simultaneous modulation of both nuclear (SIRT1/2) and mitochondrial (SIRT3) sirtuin functions.

Mitochondrial Biology Metabolism Sirtuin Biology Cancer

Validated In Vitro Solubility and Handling Protocols for Reproducible Experimentation

Sirt1/2-IN-4 is supplied with validated solubility and storage guidelines to ensure experimental reproducibility. The compound achieves a solubility of 10 mM in DMSO, enabling preparation of concentrated stock solutions for in vitro assays . Stability specifications indicate that the powder form is stable for 3 years at -20°C, 2 years at 4°C, and in DMSO solvent for 6 months at -80°C or 1 month at -20°C . These defined handling parameters are critical for maintaining compound integrity across long-term studies. In contrast, many analog compounds lack publicly available, vendor-validated stability and solubility data, introducing uncertainty into experimental planning and reproducibility.

Chemical Biology Assay Development Drug Discovery Laboratory Methods

Graded Isoform Selectivity Profile: Balanced Potency Across SIRT1 and SIRT2

Sirt1/2-IN-4 exhibits a balanced inhibition profile across SIRT1 (IC50 = 1.2 μM) and SIRT2 (IC50 = 1.9 μM), with only a 1.6-fold difference in potency between the two isoforms [1]. This near-equipotent inhibition contrasts with selective inhibitors like EX-527, which exhibits a 200- to 500-fold selectivity for SIRT1 over SIRT2 [2]. The balanced profile of Sirt1/2-IN-4 ensures that both SIRT1 and SIRT2 are inhibited at similar concentration ranges, which is advantageous for studies aiming to simultaneously suppress both isoforms without requiring high compound concentrations that could induce off-target effects.

Sirtuin Biology Enzyme Inhibition Pharmacology Target Engagement

Defined Application Scenarios for Sirt1/2-IN-4 Based on Quantitative Differentiation Data


Complete p53 Deacetylation Blockade in Apoptosis Signaling Studies

Researchers investigating the role of p53 acetylation in apoptosis should utilize Sirt1/2-IN-4 due to its demonstrated ability to completely block p53 deacetylation. This functional endpoint is achieved through its concurrent inhibition of SIRT1, SIRT2, and SIRT3, whereas selective SIRT1 inhibitors like EX-527 fail to fully suppress p53 deacetylation due to compensatory SIRT2 activity [1]. The compound's efficacy in this pathway has been validated in multiple leukemia cell lines, where it induces apoptosis at IC50 values ranging from 6.5 to 27.2 μM .

Comparative Oncology Studies in Leukemia Models Requiring Higher Cytotoxic Potency

For studies involving human leukemia cell lines (e.g., MV4-11, MOLM-13, THP1, Jurkat), Sirt1/2-IN-4 offers superior cytotoxic potency compared to the analog Sirt1/2-IN-2. The 2-fold lower IC50 in MV4-11 cells (6.5 μM vs. 13 μM) translates to more robust apoptotic induction at lower compound concentrations, potentially reducing off-target effects and experimental variability [1]. Procurement of Sirt1/2-IN-4 is therefore recommended for leukemia-focused research where maximal target engagement and cytotoxic effect are required.

Dual Nuclear and Mitochondrial Sirtuin Modulation Experiments

Sirt1/2-IN-4 is uniquely suited for experiments that aim to simultaneously modulate nuclear (SIRT1/2) and mitochondrial (SIRT3) sirtuin activity. Its defined SIRT3 IC50 of 18.6 μM enables controlled inhibition of this mitochondrial isoform, a feature not available with SIRT1/2 dual inhibitors like Sirt1/2-IN-2 [1]. This triple-target profile facilitates investigations into the coordinated regulation of cellular metabolism, oxidative stress responses, and apoptosis by the sirtuin family .

Long-Term In Vitro Studies Requiring Validated Compound Stability

Sirt1/2-IN-4 is accompanied by vendor-validated solubility (10 mM in DMSO) and stability guidelines (3 years at -20°C for powder; 6 months at -80°C in DMSO), ensuring that the compound maintains its biochemical integrity throughout extended experimental timelines [1]. This validated handling information is critical for laboratories conducting longitudinal studies or multi-week assays, where compound degradation could confound results. The availability of these data supports reproducible experimentation and reduces the risk of assay failure due to improper storage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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